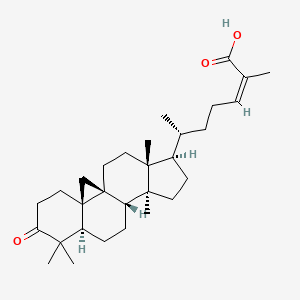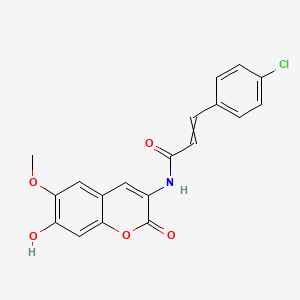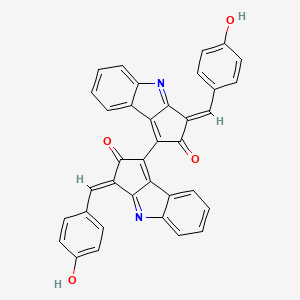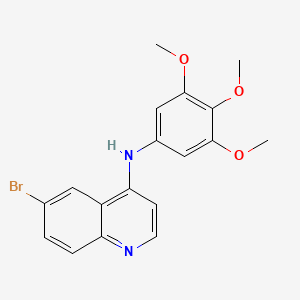
Sgc-gak-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sgc-gak-1 is a potent, selective, and cell-active inhibitor of cyclin G associated kinase (GAK) . It is a chemical probe for GAK that potently targets the ATP-binding site . It is highly selective in a kinome-wide screen .
Molecular Structure Analysis
The molecular formula of Sgc-gak-1 is C18H17BrN2O3, with a molecular weight of 389.24 . It is also known as 4-Quinolinamine, 6-bromo-N-(3,4,5-trimethoxyphenyl)- .Physical And Chemical Properties Analysis
Sgc-gak-1 is a light yellow to yellow solid . It has a molecular weight of 389.24 and a molecular formula of C18H17BrN2O3 .科学的研究の応用
1. Inhibition of Neurite Outgrowth and Synapse Formation The cyclin G-associated kinase (GAK) inhibitor SGC-GAK-1 has been found to inhibit neurite outgrowth and synapse formation . Treatment of cultured neurons with SGC-GAK-1 reduced neurite length and decreased synapse number and phosphorylation of neurofilament 200-kDa subunits .
Regulation of Neuronal Development
GAK may be physiologically involved in normal neuronal development . Decreased GAK function and the resultant impaired neurite outgrowth and synaptogenesis may be related to neurodevelopmental disorders .
Membrane Trafficking and Protein Sorting
GAK is involved in membrane trafficking and sorting of proteins . It acts as an essential cofactor for HSC70-dependent uncoating of clathrin coated vesicles in the cytoplasm .
Centrosome Maturation and Mitosis Progression
GAK is required for maintenance of centrosome maturation and progression through mitosis .
Proliferation and Survival in Osteosarcoma
GAK is over-expressed in osteosarcoma cell lines and tissues where it contributes to proliferation and survival .
Susceptibility to Parkinson’s Disease
Genome-wide association studies (GWAS) have identified single nucleotide polymorphisms in the GAK gene associated with susceptibility to Parkinson’s disease .
Therapeutic Target in Prostate Cancer
Emerging evidence suggests that GAK may be a therapeutic target in prostate cancer (PCa) . GAK expression levels increase upon prolonged androgen treatment and during the progression of cells to hormone independence .
8. Potentiation of Androgen Receptor Transcriptional Activity GAK interacts directly with the androgen receptor (AR) and potentiates its transcriptional activity .
作用機序
Target of Action
The primary target of Sgc-gak-1 is the Cyclin G-associated kinase (GAK) . GAK is a 160 kDa serine/threonine kinase and is a member of the numb-associated kinase (NAK) family . It plays a crucial role in various biological processes, including membrane trafficking, protein sorting, and centrosome maturation . It is also involved in neuronal development, making it a potential therapeutic target for neurodevelopmental disorders .
Mode of Action
Sgc-gak-1 acts as a potent inhibitor of GAK by targeting its ATP-binding site . It selectively binds to GAK, reducing its function . This results in decreased neurite outgrowth and synaptogenesis, as evidenced by reduced neurite length and decreased synapse number .
Biochemical Pathways
The inhibition of GAK by Sgc-gak-1 affects the protein phosphorylation process, an important modification in signal transduction pathways . Specifically, it decreases the phosphorylation of neurofilament 200-kDa subunits . This suggests that GAK may be involved in the regulation of neurite outgrowth and synaptogenesis, which are critical processes in neuronal development .
Pharmacokinetics
This rapid metabolism resulted in quick clearance in liver microsomes and in mice, limiting its utility in in vivo studies .
Result of Action
The inhibition of GAK by Sgc-gak-1 leads to impaired neurite outgrowth and synaptogenesis . This is manifested as reduced neurite length and decreased synapse number in cultured neurons . These results suggest that GAK may be physiologically involved in normal neuronal development, and that decreased GAK function may be related to neurodevelopmental disorders .
Action Environment
The action of Sgc-gak-1 can be influenced by environmental factors such as the presence of other kinases. For instance, while Sgc-gak-1 is highly selective in a kinome-wide screen, cellular engagement assays have identified receptor-interacting protein kinase 2 (RIPK2) as a collateral target . Additionally, the metabolic stability of Sgc-gak-1 can be affected by the presence of cytochrome P450 enzymes in the liver .
Safety and Hazards
特性
IUPAC Name |
6-bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-22-16-9-12(10-17(23-2)18(16)24-3)21-15-6-7-20-14-5-4-11(19)8-13(14)15/h4-10H,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOSKLDNVNGKRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sgc-gak-1 | |
Q & A
Q1: What makes SGC-GAK-1 a valuable tool for studying cyclin G associated kinase (GAK)?
A1: SGC-GAK-1 stands out as a potent and selective inhibitor of GAK, making it a valuable chemical probe for investigating the biological functions of this understudied kinase. [, ] Unlike many other kinase inhibitors, SGC-GAK-1 demonstrates high selectivity for GAK, with limited activity against other kinases except for RIPK2. [] This selectivity is crucial for attributing observed cellular effects specifically to GAK inhibition. Researchers have successfully used SGC-GAK-1 to demonstrate the role of GAK in neurite outgrowth and synapse formation, highlighting its utility in dissecting GAK's involvement in various cellular processes. []
Q2: Does SGC-GAK-1 have any off-target effects?
A2: While highly selective for GAK, SGC-GAK-1 has been found to also inhibit RIPK2, albeit to a lesser extent. [] This finding highlights the importance of using appropriate controls in experiments involving SGC-GAK-1. To address this, researchers have identified a structurally related molecule, SGC-GAK-1N, which exhibits significantly lower potency towards GAK but retains activity against RIPK2. [] Additionally, a compound known as HY-19764 demonstrates potent RIPK2 inhibition without affecting GAK. [] Utilizing these control compounds alongside SGC-GAK-1 allows researchers to differentiate between the effects of GAK inhibition and potential off-target effects mediated through RIPK2.
Q3: What future directions are being pursued in the development of GAK inhibitors?
A4: Research efforts continue to focus on developing an optimized in vivo probe for GAK. While SGC-GAK-1 has proven valuable for in vitro studies, its rapid metabolism necessitates further optimization for in vivo applications. [] Current research explores two main avenues: (1) designing novel GAK inhibitors with improved metabolic stability while maintaining high potency and selectivity, and (2) utilizing co-administration strategies with cytochrome P450 inhibitors to enhance the in vivo exposure of existing inhibitors like SGC-GAK-1. [, ] These efforts aim to provide researchers with robust tools to fully elucidate the therapeutic potential of GAK inhibition.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)

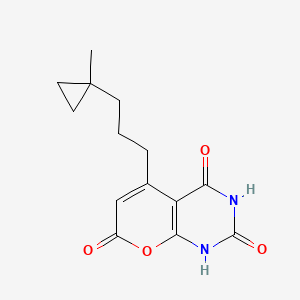
![(R)-6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B610745.png)
